molecular formula C11H12O3 B14797413 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde

Cat. No.: B14797413
M. Wt: 192.21 g/mol
InChI Key: MZHPUNGIDNSXGR-UHFFFAOYSA-N
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Description

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyl group at the 7th position, two methyl groups at the 2nd position, and an aldehyde group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde typically involves the cyclization of appropriately substituted precursors. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using catalysts and under controlled temperature and pressure conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to reduce the environmental impact of chemical production .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid.

    Reduction: Formation of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-hydroxy-2,2-dimethyl-3H-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-11(2)5-8-7(6-12)3-4-9(13)10(8)14-11/h3-4,6,13H,5H2,1-2H3

InChI Key

MZHPUNGIDNSXGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2O1)O)C=O)C

Origin of Product

United States

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